
1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one is an organic compound that features a thiazole ring, a methylamino group, and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methylamino Group:
Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions, where secondary alcohols are oxidized to ketones using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthesis.
化学反応の分析
Types of Reactions
1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methylamine, haloketones.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
作用機序
The mechanism of action of 1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the methylamino group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(Amino)-3-(1,3-thiazol-2-yl)propan-2-one: Similar structure but with an amino group instead of a methylamino group.
1-(Methylamino)-3-(1,3-oxazol-2-yl)propan-2-one: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
1-(Methylamino)-3-(1,3-thiazol-2-yl)propan-2-one is unique due to the presence of both the thiazole ring and the methylamino group, which confer specific chemical and biological properties that are not observed in its analogs.
特性
分子式 |
C7H10N2OS |
|---|---|
分子量 |
170.23 g/mol |
IUPAC名 |
1-(methylamino)-3-(1,3-thiazol-2-yl)propan-2-one |
InChI |
InChI=1S/C7H10N2OS/c1-8-5-6(10)4-7-9-2-3-11-7/h2-3,8H,4-5H2,1H3 |
InChIキー |
FVLJIHWPINEXNN-UHFFFAOYSA-N |
正規SMILES |
CNCC(=O)CC1=NC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13145861.png)




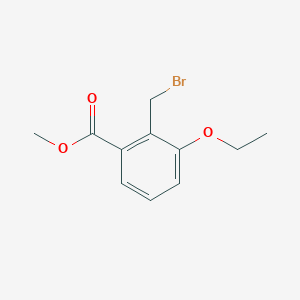

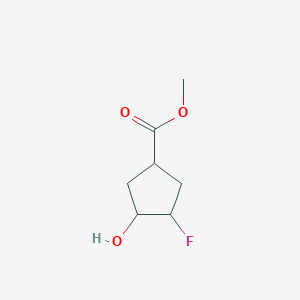
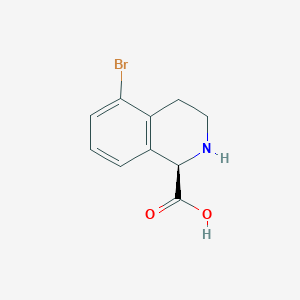


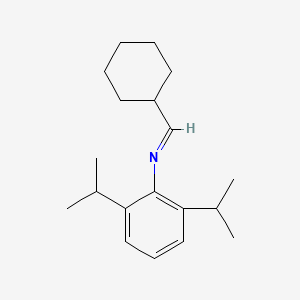
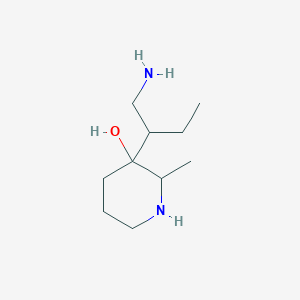
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B13145935.png)
